2-[[1-(Oxan-2-ylmethyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile
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Overview
Description
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A lot of reviews concerning specific methods of pipiridine synthesis, functionalization, and their pharmacological application have been published .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Chemical Reactions Analysis
The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Scientific Research Applications
Synthesis and Characterization
Three-component Synthesis
A study described the synthesis of a novel pyridine derivative, which was achieved using a three-component reaction at room temperature. This process involved malononitrile, 4-methoxybenzaldehyde, and piperidine as starting materials, resulting in a yield of 40% (Wu Feng, 2011).
Spectral and Structural Analysis
Another study focused on the synthesis of various pyridine derivatives, including one similar to the chemical . These compounds were characterized using IR, electronic spectroscopy, and X-ray diffraction, providing insights into their structural and optical properties (M. Cetina et al., 2010).
Biological Activity
Antibacterial Activity
Research on derivatives of 4-pyrrolidin-3-cyanopyridine, a compound structurally related to the chemical , indicated significant antimicrobial activity against various bacterial strains. The minimal inhibitory concentration values for these derivatives ranged from 6.2 to 100 µg/mL, highlighting their potential as antibacterial agents (A. Bogdanowicz et al., 2013).
Synthesis of Novel Derivatives for Microbial Screening
Another study reported the synthesis of novel derivatives of a pyridine-3-carbonitrile compound. These derivatives were evaluated for their antibacterial and antifungal activities, showing notable action against tested microbes (K. Goswami et al., 2022).
Miscellaneous Applications
Quantum Chemical Analysis
A study explored the synthesis of azafluorene derivatives, closely related to the compound , for their potential as inhibitors of SARS CoV-2 RdRp. The study involved quantum chemical modeling and molecular docking analysis, providing insights into their interaction with viral proteins (M. Venkateshan et al., 2020).
Optoelectronic Device Applications
Pyrazolo[4,3-b] pyridine derivatives, which share structural similarities with the target compound, were studied for their suitability in optoelectronic devices. The study included the synthesis, characterization, and device performance analysis of these compounds (E. El-Menyawy et al., 2019).
Future Directions
The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety . This review is designed to help both novice researchers taking their first steps in this field and experienced scientists looking for suitable substrates for the synthesis of biologically active piperidines .
properties
IUPAC Name |
2-[[1-(oxan-2-ylmethyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2/c19-12-16-4-7-20-18(11-16)23-14-15-5-8-21(9-6-15)13-17-3-1-2-10-22-17/h4,7,11,15,17H,1-3,5-6,8-10,13-14H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVEIZEZWJTUIHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CN2CCC(CC2)COC3=NC=CC(=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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